N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core, a chloro-methylphenyl group, and an oxo-ethoxy linkage.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-phenylethanol to yield the benzamide intermediate.
Introduction of the Oxo-Ethoxy Linkage: The benzamide intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the oxo-ethoxy group.
Final Coupling Reaction: The final step involves the coupling of the oxo-ethoxy benzamide intermediate with 1-phenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide: can be compared with similar compounds such as:
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(3-chloro-4-methylphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}propionamide: Similar structure but with a propionamide group.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the benzamide core, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-oxo-2-(1-phenylethylamino)ethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-12-13-19(14-21(16)25)27-24(29)20-10-6-7-11-22(20)30-15-23(28)26-17(2)18-8-4-3-5-9-18/h3-14,17H,15H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBDSAFBBXEBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC(C)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138888 | |
Record name | N-(3-Chloro-4-methylphenyl)-2-[2-oxo-2-[(1-phenylethyl)amino]ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-09-4 | |
Record name | N-(3-Chloro-4-methylphenyl)-2-[2-oxo-2-[(1-phenylethyl)amino]ethoxy]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690646-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-methylphenyl)-2-[2-oxo-2-[(1-phenylethyl)amino]ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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